2-(Methylamino)-2-phenylacetonitrile
Overview
Description
2-(Methylamino)-2-phenylacetonitrile is an organic compound with the molecular formula C9H10N2. It is a nitrile derivative that features a phenyl group attached to a carbon atom, which is also bonded to a methylamino group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with methylamine. One common method is the nucleophilic substitution reaction where benzyl cyanide reacts with methylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-phenylacetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, while the methylamino group can form additional hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the methylamino group.
Phenylacetonitrile: Similar structure but lacks the methylamino group.
2-(Methylamino)ethanol: Similar functional groups but different overall structure.
Uniqueness
2-(Methylamino)-2-phenylacetonitrile is unique due to the presence of both a nitrile and a methylamino group attached to the same carbon atom, which imparts distinct reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
2-(methylamino)-2-phenylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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